

# In-Depth Technical Guide: Spectroscopic Data for 1-Cyclopropyl-ethanone oxime

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Compound of Interest		
Compound Name:	1-Cyclopropyl-ethanone oxime	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1- Cyclopropyl-ethanone oxime** (CAS No: 51761-72-9). The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for the synthesis and characterization of the compound are also included.

# **Spectroscopic Data**

The following tables summarize the available spectroscopic data for **1-Cyclopropyl-ethanone oxime**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~8.5-9.5	Singlet (broad)	1H	N-OH
~1.8-1.9	Singlet	3H	СН₃
~1.2-1.3	Multiplet	1H	CH (cyclopropyl)
~0.6-0.8	Multiplet	4H	CH <sub>2</sub> (cyclopropyl)



Note: Experimental <sup>1</sup>H NMR data for **1-Cyclopropyl-ethanone oxime** is not readily available in the searched literature. The data presented is based on typical chemical shifts for similar structures and predictions.

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~158	C=N
~15	CH (cyclopropyl)
~10	CH₃
~5	CH <sub>2</sub> (cyclopropyl)

Note: Specific experimental peak list is not fully available. The data is referenced from the PubChem database entry for the compound.[1]

**Table 3: IR Spectroscopic Data** 

Frequency (cm <sup>-1</sup> )	Vibration Mode	Intensity
~3300-3100	O-H stretch	Broad
~3080, ~3000	C-H stretch (cyclopropyl)	Medium
~2950	C-H stretch (methyl)	Medium
~1650	C=N stretch	Medium
~1450	CH <sub>2</sub> scissoring	Medium
~950	N-O stretch	Medium

Note: This data is based on characteristic infrared absorption frequencies for oximes.

# **Table 4: Mass Spectrometry Data**



m/z	Relative Intensity (%)	Assignment
99	Base Peak	[M]+
84	High	[M-CH <sub>3</sub> ] <sup>+</sup>
69	Medium	[M-NOH]+
58	High	[C₃H <sub>6</sub> N] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ]+

Note: The mass spectrum for **1-Cyclopropyl-ethanone oxime** is available in the NIST WebBook.[2] The fragmentation pattern is consistent with the structure.

# Experimental Protocols Synthesis of 1-Cyclopropyl-ethanone oxime

A general and widely applicable method for the synthesis of oximes is the reaction of a ketone with hydroxylamine.[3] The following protocol is a representative procedure adapted for the synthesis of **1-Cyclopropyl-ethanone oxime** from cyclopropyl methyl ketone.

#### Materials:

- Cyclopropyl methyl ketone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium acetate (CH₃COONa) or Pyridine
- Ethanol
- Water
- Diethyl ether or other suitable extraction solvent
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)



#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) in ethanol.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq). Alternatively, pyridine can be used as a base and solvent.
- Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the ketone.
- The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) for a period ranging from 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the ethanol is removed under reduced pressure using a rotary evaporator.
- Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with water and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **1-Cyclopropyl-ethanone oxime**.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) or by column chromatography on silica gel.

## **Characterization Methods**

The synthesized **1-Cyclopropyl-ethanone oxime** should be characterized using the following spectroscopic techniques to confirm its identity and purity.

• Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra should be recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).



- Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film (if liquid) or as a KBr pellet (if solid).
- Mass Spectrometry (MS): The mass spectrum can be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification.
   Electron ionization (EI) is a common method for generating the mass spectrum.

### **Visualizations**

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **1-Cyclopropyl-ethanone oxime**.



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Synthesis and Characterization Workflow

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## References

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